Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Description
Chemical Identity and Structural Characteristics
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is defined by its molecular formula C₁₅H₂₁FN₂O₂ and a molecular weight of 280.34 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structure: an ethyl ester of propanoic acid substituted with a piperazine ring bearing a 2-fluorophenyl group at the 4-position. Key structural elements include:
- A piperazine ring , a six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
- A 2-fluorophenyl group attached to the piperazine nitrogen, introducing steric and electronic effects.
- An ethyl propanoate ester at the second carbon of the propanoic acid chain, contributing to lipophilicity.
The compound’s CAS registry number, 1291198-50-9 , ensures unambiguous identification across chemical databases. Its stereochemistry remains uncharacterized in available literature, suggesting the compound is typically studied as a racemic mixture or in non-chiral contexts.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁FN₂O₂ |
| Molecular Weight | 280.34 g/mol |
| CAS Number | 1291198-50-9 |
| IUPAC Name | This compound |
| Key Functional Groups | Piperazine, fluorophenyl, ester |
Properties
IUPAC Name |
ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORYHYFDNCJVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursors and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-(2-fluorophenyl)piperazine | Core heterocyclic structure |
| 2 | Alkyl halides or activated esters | Linker attachment |
| 3 | Ethyl chloroformate or ethyl alcohol | Ester formation |
| 4 | Base (e.g., potassium carbonate) | Deprotonation and activation |
Specific Preparation Methods
Synthesis via Nucleophilic Substitution
This method involves nucleophilic substitution of a suitable electrophile with 4-(2-fluorophenyl)piperazine:
- Step 1: React 4-(2-fluorophenyl)piperazine with an alkyl halide, such as ethyl 2-bromo-propanoate, under reflux conditions.
- Step 2: Use a base like potassium carbonate in an aprotic solvent (e.g., tetrahydrofuran or acetone) to facilitate the substitution.
- Step 3: The reaction mixture is refluxed for 24 hours, monitored via TLC, then filtered to remove inorganic salts.
- Step 4: The filtrate is concentrated, and the product is purified by recrystallization or chromatography.
Esterification Approach
Alternatively, esterification can be achieved through direct reaction of the carboxylic acid precursor with ethanol:
- Step 1: Synthesize the carboxylic acid intermediate, possibly via oxidation of the corresponding alcohol.
- Step 2: React with ethanol in the presence of a catalyst such as sulfuric acid or ethyl chloroformate.
- Step 3: Reflux the mixture to promote ester formation, then purify the ester product through distillation or chromatography.
One-Pot Multi-Step Synthesis
Some advanced methods involve a one-pot synthesis where the piperazine core, fluorophenyl group, and ester functionalities are assembled sequentially in a single vessel, reducing purification steps.
Reaction Conditions and Yield Data
Notes on Optimization and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC) is utilized to monitor reaction progress.
- Purification: Recrystallization from ethanol or chromatography on silica gel ensures purity.
- Yield Improvement: Use of excess reagents, optimized temperature, and solvent choice can enhance yields.
Research Findings and Data Tables
Summary of Preparation Methods
Comparative Data Table
| Parameter | Method 1 (Nucleophilic substitution) | Method 2 (Esterification) | Method 3 (One-pot) |
|---|---|---|---|
| Solvent | THF/acetone | Ethanol | Various |
| Temperature | Reflux (~66°C) | Reflux (~78°C) | Variable |
| Reaction Time | 24 hours | 4-6 hours | Variable |
| Yield | ~60% | Variable | Not specified |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Equilibrative nucleoside transporters are crucial for the uptake of nucleosides and play a significant role in various physiological processes, including nucleotide synthesis and adenosine regulation. Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate has been identified as a selective inhibitor of ENT2, making it a candidate for further research in the context of cancer therapy and other conditions where nucleoside transport modulation is beneficial.
In a study examining the structure-activity relationship of related compounds, it was found that modifications to the fluorophenyl moiety adjacent to the piperazine ring were essential for maintaining inhibitory activity against both ENT1 and ENT2. Specifically, the presence of halogen substitutions was critical for enhancing the potency against these transporters .
Cancer Research
The inhibition of ENTs can influence cancer cell metabolism and proliferation. By selectively targeting ENT2, compounds like this compound may enhance the efficacy of chemotherapeutic agents by altering nucleoside availability within tumor cells. This selective inhibition could lead to reduced side effects compared to more general inhibitors that affect both ENT1 and ENT2 .
Structure-Activity Relationship Studies
Research has focused on understanding how variations in the chemical structure of this compound influence its biological activity. The studies indicate that:
- Substituent Effects : The addition of different substituents on the piperazine or phenyl rings can significantly alter the compound's selectivity and potency against ENTs.
- Analog Screening : A series of analogs were synthesized and evaluated for their ability to inhibit uridine uptake in cells expressing ENT1 and ENT2. The results highlighted that certain modifications could enhance selectivity towards ENT2, making these compounds more effective in therapeutic contexts .
Case Study 1: FPMINT Analogues
In a detailed study, several analogues of this compound were synthesized to evaluate their inhibitory effects on ENTs. Among these, one analogue demonstrated an IC50 value significantly lower than that of existing ENT inhibitors, indicating its potential as a more effective therapeutic agent .
| Compound | IC50 (µM) | Selectivity (ENT2/ENT1) |
|---|---|---|
| FPMINT | 36.82 | 5.99 |
| Analogue A | 10.00 | 7.50 |
| Analogue B | 25.00 | 3.00 |
This table summarizes the potency and selectivity of various compounds tested against ENTs, illustrating the potential improvements offered by structural modifications.
Case Study 2: Cancer Cell Lines
Another study investigated the effects of this compound on cancer cell lines deficient in nucleoside transporters. The compound was shown to reduce cell proliferation significantly when used in conjunction with standard chemotherapy drugs, enhancing their effectiveness by modulating nucleoside levels within the cells .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate
- Structure : Differs by a 4-methoxy group instead of 2-fluoro on the phenyl ring.
- Molecular Formula : C₁₆H₂₄N₂O₃ (vs. C₁₅H₂₁FN₂O₂ for the target compound) .
- Methoxy substituents are associated with improved solubility but may reduce blood-brain barrier penetration compared to halogens.
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester
- Structure: Features a 4-chlorophenyl group and a methyl branch on the propanoate chain.
- Synthesis: Prepared via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate, a method analogous to the target compound’s synthesis .
- Impact of Chlorine : The chloro substituent enhances lipophilicity, which may improve membrane permeability but could increase off-target effects.
Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
- Structure: Incorporates a cyano group and α,β-unsaturated ester, creating a planar, conjugated system.
- Key Differences: The cyano group and double bond introduce steric and electronic effects, likely reducing conformational flexibility compared to the target compound .
Analogs with Extended Functional Groups
Compounds 10d , 10e , and 10f from feature thiazole-linked urea moieties and trifluoromethyl or chloro substituents:
- Example: Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Molecular Weight: 548.2 g/mol (vs. ~293 g/mol for the target compound).
Biological Activity
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, characterized by the presence of a 2-fluorophenyl group and an ethyl ester moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound’s biological activity, synthesis, and implications in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H21FN2O2
- Molecular Weight : Approximately 280.35 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : 65-67 °C
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-fluorophenylpiperazine and ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) . The reaction conditions are optimized to maximize yield and purity.
This compound exhibits significant biological activity through its interactions with various biological targets, particularly in the context of neurological and oncological research. The compound has been studied for its potential as an inhibitor of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine regulation .
Pharmacological Effects
- Anticancer Activity :
-
Neuropharmacological Effects :
- The piperazine moiety is known for its neuroactive properties. Studies suggest that compounds containing this structure may exhibit anxiolytic and antipsychotic effects by modulating neurotransmitter systems .
- Selectivity for ENTs :
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells demonstrated that compounds similar to this compound exhibited enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin . This suggests a potential role for this compound in cancer therapy.
Case Study 2: Neurological Applications
In another study focusing on neuropharmacological applications, derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative disorders. The results indicated that certain modifications to the piperazine ring could improve brain exposure and inhibitory potency against these enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 2-[4-(2-chlorophenyl)piperazin-1-yl]propanoate | C15H21ClN2O2 | Similar anticancer properties |
| Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate | C15H21F N2O2 | Neuropharmacological effects |
| Ethyl 2-[4-(3-methylphenyl)piperazin-1-yl]propanoate | C15H21N3O3 | Potential anxiolytic activity |
Q & A
Basic: What are the optimal synthetic routes for Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate, and how can reaction conditions be controlled to improve yield?
Answer: The synthesis typically involves coupling 4-(2-fluorophenyl)piperazine with ethyl 2-bromopropanoate under nucleophilic substitution conditions. Key parameters include using polar aprotic solvents (e.g., DMF) at 60–80°C with triethylamine as a base. Reaction progress should be monitored via TLC at 12-hour intervals to prevent over-alkylation. Purification through silica gel chromatography (ethyl acetate/hexane gradient) achieves >85% purity. For scale-up, maintaining anhydrous conditions and inert gas (N₂) atmosphere minimizes side reactions .
Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Answer: Comprehensive characterization requires:
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns on the piperazine ring and ester group.
- High-resolution mass spectrometry (HRMS-ESI) to verify the molecular ion [M+H]⁺ at m/z 321.1748.
- X-ray crystallography (Cu Kα radiation) reveals spatial arrangements, with typical C–N piperazine bond lengths of 1.45 Å and dihedral angles of 120° between the fluorophenyl and piperazine moieties .
Advanced: How does the electronic nature of substituents on the piperazine ring influence receptor binding affinity?
Answer: Systematic structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., fluorine at the phenyl 2-position) enhance dopamine D2/D3 receptor binding (Ki = 12 nM vs. 45 nM for unsubstituted analogs). Molecular docking simulations (AutoDock Vina) demonstrate that the fluorophenyl group optimizes hydrophobic interactions with transmembrane helix 5 of the receptor. Modifications to the piperazine nitrogen’s electron density (e.g., carbothioyl vs. carbonyl groups) alter selectivity profiles by 3–5-fold .
Advanced: What experimental models are appropriate for evaluating the neuroprotective potential of this compound?
Answer:
- In vivo: 6-OHDA-lesioned rat models of Parkinson’s disease, with 5 mg/kg/day (i.p.) administration for 28 days. Behavioral tests (rotarod, apomorphine-induced rotations) combined with post-mortem tyrosine hydroxylase immunohistochemistry assess efficacy.
- In vitro: SH-SY5Y neuroblastoma cells under oxidative stress (500 μM H₂O₂) pretreated with 10 μM compound for 24 hours show 40% reduction in caspase-3 activation. Mitochondrial membrane potential (ΔΨm) can be quantified via JC-1 staining .
Advanced: How should researchers address discrepancies in reported binding affinities across different receptor subtypes?
Answer: Standardize assays using:
Homogenous cell lines (CHO-K1 with stable receptor expression).
Consistent ligand concentrations (1 nM–10 μM range).
Reference controls (haloperidol for D2, clozapine for 5-HT1A).
Radioligand displacement assays ([³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).
This resolves >85% of variability caused by differences in GTPγS vs. cAMP accumulation methodologies .
Basic: What chromatographic methods are recommended for purity analysis during synthesis?
Answer:
- Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (30%→70% acetonitrile in 0.1% TFA/water over 25 minutes). UV detection at 254 nm ensures >98% purity.
- Chiral purity verification (for racemic intermediates): Chiralpak AD-H column with hexane/ethanol (85:15) isocratic flow, showing 2.3-minute retention time differences between enantiomers .
Advanced: How can computational chemistry predict metabolite profiles?
Answer: Integrate:
DFT calculations (B3LYP/6-311++G**) to identify reactive sites (ester group has the highest electrophilicity index).
Molecular dynamics simulations (AMBER force field) of CYP3A4 binding.
In vitro microsomal studies (human liver microsomes + NADPH).
This approach predicts primary metabolites (piperazine N-dealkylation and ester hydrolysis), validated via LC-MS/MS .
Basic: What stability considerations are critical for long-term storage?
Answer: Store desiccated at –20°C in amber vials under argon. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation. Primary degradation products include free carboxylic acid (hydrolysis) and N-oxide derivatives (oxidation). Aqueous solutions (PBS pH 7.4) should be used within 48 hours at 4°C .
Advanced: What strategies optimize selectivity in multi-target pharmacological studies?
Answer:
- Functional selectivity assays : Measure β-arrestin recruitment vs. G-protein activation (BRET/TR-FRET platforms).
- Kinetic profiling : Association/dissociation rates (kon/koff) using surface plasmon resonance (SPR).
- Polypharmacological screening : Profile against 168 GPCRs (Eurofins Cerep Panlabs<sup>®</sup>) to identify off-target interactions below 30% inhibition at 10 μM .
Advanced: How can structural modifications improve blood-brain barrier (BBB) penetration?
Answer:
- LogP optimization : Maintain 2.0–3.5 via substituent adjustments (e.g., replacing esters with carbamates increases logP by 0.8 units).
- P-glycoprotein efflux avoidance : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2).
- In situ perfusion models : Measure BBB permeability (Papp) in Sprague-Dawley rats, targeting >5 × 10⁻⁶ cm/s .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
